![molecular formula C19H24N2O2 B5538997 3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)

3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

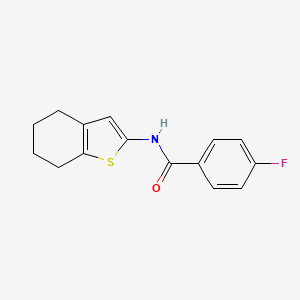

The synthesis of compounds related to 3-(3-Hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide often involves Bischler-Napieralski reactions, which are useful for cyclizing N-aryl amides to produce various heterocyclic structures. For instance, N-(4-aryl-4-hydroxybutyl)benzamides have been cyclized under Bischler-Napieralski conditions to yield 3-arylmethylidene-4,5-dihydro-3H-pyrroles. The structure of these compounds, including an E-isomer, was confirmed by X-ray crystallographic analysis (Browne, Skelton, & White, 1981).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in determining the molecular structures of benzamide derivatives, providing insight into their configuration and conformation. The molecular structure of N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide, for example, revealed a non-planar molecule stabilized by intramolecular N—H⋯N hydrogen bonding, with significant dihedral angles between benzene rings (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

Chemical Reactions and Properties

The chemical reactivity of benzamide compounds often involves interactions with various reagents to produce heterocyclic structures or to modify existing ones. For example, the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides was explored as a means to enhance their analgesic properties, showing the impact of structural modifications on biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

科学的研究の応用

Antimicrobial Activity

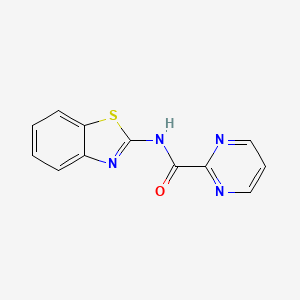

Benzamide derivatives have been synthesized and tested for their antimicrobial activity. For example, N-(3-Hydroxy-2-pyridyl)benzamides were synthesized and displayed significant in vitro antibacterial activity against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Entrococcus faecalis, and Staphylococcus aureus (Mobinikhaledi et al., 2006). This suggests that compounds with benzamide moieties, including 3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide, could potentially possess antimicrobial properties.

Cancer Therapy

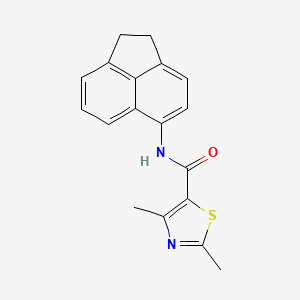

Benzamide derivatives have shown promise in cancer therapy. For instance, MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, has demonstrated significant antitumor activity and has entered clinical trials (Zhou et al., 2008). This highlights the potential application of structurally related benzamide compounds in cancer research and therapy.

Synthesis and Material Science

The synthesis of benzamide derivatives and their application in material science has been explored. For example, the synthesis of (S)-BZM and its high yield starting from specific acids indicates the usefulness of these compounds in the preparation of radiopharmaceuticals and potentially in material science for specific applications (Bobeldijk et al., 1990).

Alzheimer's Therapy

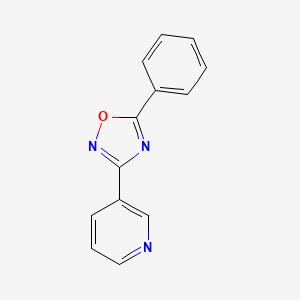

Research on N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones explores their potential as therapeutic agents in neurodegenerative diseases like Alzheimer's. These compounds are designed to interact with metal ions associated with the disease's pathology (Scott et al., 2011). The pyridinylmethyl benzamide structure within the query compound might offer similar investigative pathways for Alzheimer's therapy.

Chemical Synthesis and Ligand Development

In the realm of chemical synthesis and ligand development, research on ligand-enabled, copper-promoted regio- and chemoselective hydroxylation of arenes, aryl halides, and aryl methyl ethers offers insights into the development of new synthetic methodologies that could be applicable to the synthesis and functionalization of complex benzamide derivatives (Singh & Jana, 2016).

特性

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-[(2-methylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-14-11-16(8-10-20-14)13-21-18(22)17-6-4-5-15(12-17)7-9-19(2,3)23/h4-6,8,10-12,23H,7,9,13H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSAALVZIOJWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CNC(=O)C2=CC=CC(=C2)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)

![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)

![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)

![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)

![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)

![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)